molecular formula C9H8ClFO2 B3246038 Methyl 4-chloro-3-fluoro-2-methylbenzoate CAS No. 174403-70-4

Methyl 4-chloro-3-fluoro-2-methylbenzoate

Cat. No. B3246038
CAS RN: 174403-70-4
M. Wt: 202.61 g/mol
InChI Key: RSXLQNGGCUMBAX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-fluoro-2-methylbenzoate (MCFMB) is a chemical compound that belongs to the class of benzoate esters. It is widely used in the field of medicinal chemistry due to its potential therapeutic properties. MCFMB has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Synthesis Applications

  • Methyl 4-chloro-3-fluoro-2-methylbenzoate is used in the synthesis of various compounds. For instance, it serves as an intermediate in the production of herbicides, as demonstrated in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole (Zhou Yu, 2002). This compound was created through multiple steps, starting from 4-chloro-2-fluoroanisole, leading to a total yield of 63.5%.

Environmental and Biochemical Applications

  • This compound can be used in environmental and biochemical studies. For example, fluorinated compounds like this were used to detect aromatic metabolites in a methanogenic m-cresol-degrading consortium, highlighting a novel demethylation reaction (Londry & Fedorak, 1993).

Enzymatic Reactivity Studies

  • The compound has been studied for its reactivity with enzymes. In research on benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme, halomethyl benzoyl formates, including those similar to this compound, were examined to understand their substrate behavior and inhibitory potential (Reynolds et al., 1988).

Pharmaceutical Research

  • In the field of pharmaceutical research, modifications of the benzoyl ring, similar to the structure of this compound, are explored for their potential as inhibitors in various therapies. For instance, benzoylguanidines with alterations in the benzoyl ring were examined for their use in treating myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Material Science and Chemical Synthesis

  • The compound is utilized in material science and other areas of chemical synthesis. For example, its derivatives are used in the preparation of various halogenosubstituted benzoic acids, which have applications in material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Bioimaging and Analytical Chemistry

  • In analytical chemistry, derivatives of this compound are used in bioimaging, as seen in the development of a fluorescent sensor for Al3+ detection, which can be applied in living cell imaging (Ye et al., 2014).

properties

IUPAC Name

methyl 4-chloro-3-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXLQNGGCUMBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270374
Record name Methyl 4-chloro-3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174403-70-4
Record name Methyl 4-chloro-3-fluoro-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174403-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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